molecular formula C18H23ClN2O2S B6085091 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6085091
M. Wt: 366.9 g/mol
InChI Key: KLFVBUHQWMPIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol, also known as THIP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist that has been shown to have anxiolytic, sedative, and anticonvulsant properties.

Scientific Research Applications

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in a variety of areas, including anxiety, epilepsy, and sleep disorders. Studies have shown that 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has anxiolytic effects in animal models of anxiety, and may have potential as a treatment for anxiety disorders in humans. 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has also been shown to have anticonvulsant properties, and may be useful in the treatment of epilepsy. Additionally, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has been shown to have sedative effects, and may be useful in the treatment of sleep disorders.

Mechanism of Action

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol acts as a GABA(A) receptor agonist, binding to the receptor and increasing the activity of the receptor. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol.
Biochemical and Physiological Effects:
4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol increases the activity of GABA(A) receptors in the brain, leading to increased inhibitory neurotransmission. This can result in the anxiolytic, sedative, and anticonvulsant effects of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol. Additionally, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to selectively activate GABA(A) receptors. However, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol also has a number of limitations, including its short half-life and its potential for tolerance and dependence.

Future Directions

There are a number of future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of more selective GABA(A) receptor agonists, which may have fewer side effects than 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol. Additionally, research could be done to investigate the potential use of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol in the treatment of other disorders, such as depression and addiction. Finally, research could be done to investigate the potential for combining 4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol with other drugs to enhance its therapeutic effects.

Synthesis Methods

4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrophenol with 2-thienylmethylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-(2-hydroxyethyl)-1-piperazinecarboxylic acid. Other methods include the reaction of 4-chloro-2-nitrophenol with 2-thienylmethylamine and 3-(2-hydroxyethyl)-1-piperazinecarboxylic acid in the presence of a reducing agent such as tin(II) chloride.

properties

IUPAC Name

4-chloro-2-[[3-(2-hydroxyethyl)-4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S/c19-15-3-4-18(23)14(10-15)11-20-6-7-21(16(12-20)5-8-22)13-17-2-1-9-24-17/h1-4,9-10,16,22-23H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVBUHQWMPIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(C=CC(=C2)Cl)O)CCO)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol

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